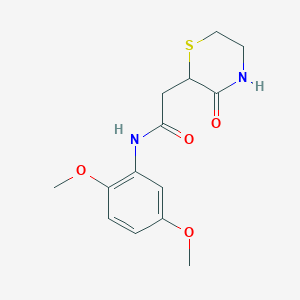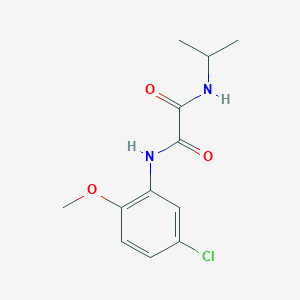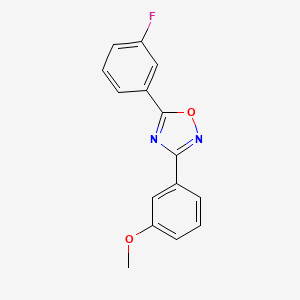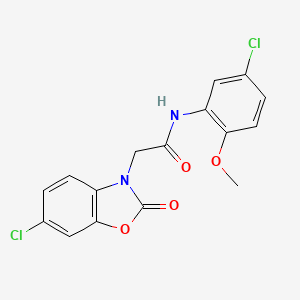
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CI-1040 and is a selective inhibitor of mitogen-activated protein kinase kinase (MEK).
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide involves the inhibition of this compound, which is a critical signaling molecule in the MAPK/ERK pathway. This compound is responsible for the phosphorylation of ERK, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this compound by CI-1040 leads to the inhibition of ERK phosphorylation, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Studies have demonstrated that the compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits tumor growth in various cancer cell lines. The compound has also been shown to inhibit angiogenesis, which is critical for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its high selectivity for this compound. The compound has been shown to have minimal off-target effects, making it a suitable tool for studying the this compound pathway. However, one of the limitations of using the compound is its low solubility, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One of the potential applications of the compound is in combination therapy with other chemotherapeutic agents to enhance the efficacy of cancer treatment. The compound can also be used as a tool to study the this compound pathway and its role in various cellular processes. Additionally, future studies can focus on developing more potent and selective this compound inhibitors based on the structure of CI-1040.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the treatment of cancer. The compound inhibits the this compound pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. Future studies can focus on developing more potent and selective this compound inhibitors based on the structure of CI-1040.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the this compound pathway, which is a critical signaling pathway involved in the proliferation and survival of cancer cells. Studies have demonstrated that inhibition of this compound pathway by CI-1040 leads to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth in various cancer cell lines.
Propiedades
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClIN3O3S/c1-21(19,20)12-15-6-9(13)10(17-12)11(18)16-8-4-2-3-7(14)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYCMRTUWTZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClIN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)
![ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4397325.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4397336.png)



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B4397358.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B4397364.png)
![methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4397377.png)


![2-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4397390.png)
![2-(2-chloro-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4397399.png)